Crizotinib-d5

Bioanalysis LC-MS/MS Method Validation

Crizotinib-d5 (CAS 1395950-84-1) is a stable isotope-labeled analog of the tyrosine kinase inhibitor crizotinib, in which five hydrogen atoms on the piperidine ring are replaced with deuterium. With a molecular weight of 455.37 g/mol and a mass shift of +5 Da relative to unlabeled crizotinib (450.37 g/mol), this compound is engineered specifically as an internal standard for quantitative bioanalytical methods using liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS).

Molecular Formula C21H22Cl2FN5O
Molecular Weight 455.4 g/mol
Cat. No. B3026244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrizotinib-d5
Molecular FormulaC21H22Cl2FN5O
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
InChIInChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1/i4D2,5D2,15D
InChIKeyKTEIFNKAUNYNJU-LJIFSARKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crizotinib-d5 – Deuterated ALK/c-MET Inhibitor Reference Standard for LC-MS/MS Bioanalysis


Crizotinib-d5 (CAS 1395950-84-1) is a stable isotope-labeled analog of the tyrosine kinase inhibitor crizotinib, in which five hydrogen atoms on the piperidine ring are replaced with deuterium . With a molecular weight of 455.37 g/mol and a mass shift of +5 Da relative to unlabeled crizotinib (450.37 g/mol), this compound is engineered specifically as an internal standard for quantitative bioanalytical methods using liquid chromatography–tandem mass spectrometry (LC–MS/MS) or gas chromatography–mass spectrometry (GC–MS) . Crizotinib-d5 retains the inhibitory activity of the parent molecule against ALK (IC₅₀ = 20 nM) and c-MET (IC₅₀ = 8 nM) but is used exclusively as an analytical tool rather than a therapeutic agent .

Why Crizotinib-d5 Cannot Be Substituted with Unlabeled Crizotinib or Structural Analogs in Regulated Bioanalysis


In quantitative LC–MS/MS workflows, substituting a stable isotope-labeled internal standard (SIL-IS) like Crizotinib-d5 with unlabeled crizotinib or a structurally related analog introduces quantifiable error that compromises assay validity. Unlabeled crizotinib cannot be distinguished from the analyte by the mass spectrometer, rendering it useless for internal standardization [1]. Structural analog internal standards—such as erlotinib-d6 or afatinib-d6—exhibit different extraction recoveries, ionization efficiencies, and matrix effects compared to crizotinib, leading to accuracy and precision deviations that may exceed regulatory acceptance criteria for bioanalytical method validation . Crizotinib-d5, by virtue of its nearly identical physicochemical properties and co-elution behavior, corrects for these variables simultaneously, a capability that generic surrogates cannot replicate [2].

Crizotinib-d5 – Quantitative Differentiation Evidence for Analytical Method Selection


Method Precision and Accuracy: Validated Performance of Crizotinib-d5 as Internal Standard

In a fully validated UPLC–MS/MS method for simultaneous quantification of four tyrosine kinase inhibitors in human plasma, Crizotinib-d5 served as the internal standard for crizotinib. The method achieved within-run and between-run precision ≤10.2% and accuracy between 89.2% and 110% across the calibration range [1]. In contrast, assays relying on structural analog internal standards or external calibration typically exhibit higher variability and are more susceptible to matrix-induced ion suppression or enhancement, often exceeding ±15% bias at lower QC levels .

Bioanalysis LC-MS/MS Method Validation

Matrix Effect and Extraction Recovery: Deuterated SIL-IS vs. Structural Analog Internal Standard

Deuterated internal standards like Crizotinib-d5 exhibit extraction recovery, ionization response, and matrix effect profiles that are nearly identical to the unlabeled analyte [1]. This co-behavior ensures that the analyte-to-IS response ratio remains constant even when absolute recovery varies or matrix components suppress/enhance ionization [2]. In contrast, structural analog internal standards (e.g., erlotinib-d6 or afatinib-d6) may experience differential extraction and ionization, introducing systematic bias that requires extensive matrix-matched calibration to mitigate [3].

Matrix Effects Extraction Recovery Ion Suppression

Isotopic Purity and Chemical Purity: Specification for Reliable Internal Standardization

Crizotinib-d5 is supplied with an isotopic enrichment of 99 atom % D and a chemical purity of ≥99% . A synthesis paper describing deuterium-labeled crizotinib reports a batch with chemical purity of 99.62%, confirming the feasibility of achieving high purity at scale [1]. Lower isotopic enrichment (e.g., <98% D) would result in a larger unlabeled fraction that co-elutes with and artificially elevates the analyte signal, compromising quantification accuracy. Similarly, chemical impurities may introduce interfering peaks or degrade method sensitivity [2].

Isotopic Enrichment Chemical Purity Quality Control

Calibration Linearity and LLOQ: Analytical Sensitivity Achieved with Crizotinib-d5

Using Crizotinib-d5 as the internal standard, a validated UPLC–MS/MS method achieved a linear calibration range of 10.0 to 1000 ng/mL for crizotinib in human plasma, with a lower limit of quantification (LLOQ) of 10.0 ng/mL [1]. This sensitivity is sufficient for therapeutic drug monitoring and pharmacokinetic studies. In the absence of a matched SIL-IS, achieving comparable linearity at the low end would require more extensive sample preparation or larger plasma volumes, increasing cost and complexity [2].

Calibration Range LLOQ Sensitivity

Crizotinib-d5 – Validated Application Scenarios in Clinical and Preclinical Bioanalysis


Therapeutic Drug Monitoring of Crizotinib in NSCLC Patients

Crizotinib-d5 is the preferred internal standard for LC–MS/MS methods quantifying crizotinib in human plasma for therapeutic drug monitoring (TDM). The validated method with Crizotinib-d5 achieves precision ≤10.2% and accuracy 89.2–110% across a 10.0–1000 ng/mL range, meeting FDA/EMA bioanalytical method validation guidelines [1]. This enables reliable dose adjustment based on measured plasma concentrations, potentially reducing toxicity and improving efficacy in ALK-positive NSCLC patients [1].

Preclinical Pharmacokinetic Studies in Rodent Models

In mouse pharmacokinetic studies, Crizotinib-d5 serves as the internal standard in LC-ESI-MS/MS assays using high-throughput solid-phase extraction (SPE) [1]. The deuterated IS corrects for matrix effects in mouse plasma, enabling accurate quantification of crizotinib concentrations from limited sample volumes. The 10.0 ng/mL LLOQ achieved with Crizotinib-d5 allows precise measurement of drug levels even at late time points, supporting robust PK parameter estimation [2].

Multi-Analyte TKI Panels for Clinical Research

Crizotinib-d5 has been successfully integrated into multiplexed UPLC–MS/MS methods that simultaneously quantify afatinib, alectinib, crizotinib, and osimertinib in human plasma [1]. Its use alongside other deuterated internal standards (afatinib-d6, erlotinib-d6) demonstrates compatibility in multi-analyte workflows, enabling efficient pharmacokinetic profiling of combination TKI regimens in clinical research without compromising individual assay performance [1].

Bioanalytical Method Development for ANDA and Regulatory Submissions

Crizotinib-d5 is specified for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of crizotinib [1]. Its high isotopic enrichment (99 atom % D) and chemical purity (≥99%) provide the traceability and reproducibility required for regulatory bioequivalence studies and stability testing of generic crizotinib formulations [2].

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